Dichloro(hex-1-YN-1-YL)borane
Description
Structure
2D Structure
Properties
CAS No. |
187461-17-2 |
|---|---|
Molecular Formula |
C6H9BCl2 |
Molecular Weight |
162.85 g/mol |
IUPAC Name |
dichloro(hex-1-ynyl)borane |
InChI |
InChI=1S/C6H9BCl2/c1-2-3-4-5-6-7(8)9/h2-4H2,1H3 |
InChI Key |
IHXIVYOQNQVSDC-UHFFFAOYSA-N |
Canonical SMILES |
B(C#CCCCC)(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Dichloro Hex 1 Yn 1 Yl Borane
Precursor Chemistry and Starting Material Considerations
The successful synthesis of the target compound relies on the quality and reactivity of its starting materials: hex-1-yne and a boron trihalide, typically boron trichloride (B1173362).
Hex-1-yne is a terminal alkyne, a hydrocarbon with a six-carbon chain and a carbon-carbon triple bond at one end. wikipedia.org It is a colorless liquid at room temperature and serves as a key building block in organic synthesis. wikipedia.org
A common laboratory-scale synthesis of hex-1-yne involves the reaction of monosodium acetylide with an alkyl halide, such as butyl bromide. wikipedia.orgvedantu.com The acetylide anion acts as a nucleophile, displacing the bromide ion to form the new carbon-carbon bond, resulting in hex-1-yne and sodium bromide as a byproduct. vedantu.com
Reaction: NaC₂H + BrC₄H₉ → HC₂C₄H₉ + NaBr wikipedia.org
The acidity of the terminal proton of an alkyne allows for its deprotonation to form an acetylide anion, which can then be alkylated. libretexts.org This reactivity is fundamental to creating longer alkyne chains from acetylene. libretexts.org
Table 1: Properties of Hex-1-yne
| Property | Value |
| IUPAC Name | Hex-1-yne |
| Other Names | n-Butylacetylene |
| Molecular Formula | C₆H₁₀ |
| Molar Mass | 82.146 g·mol⁻¹ |
| Appearance | Colorless liquid |
| Density | 0.72 g/cm³ |
| Melting Point | -132 °C |
| Boiling Point | 71 to 72 °C |
| Data sourced from reference wikipedia.org |
Boron trichloride (BCl₃) is a primary reagent for the synthesis of dichloro(organo)boranes. It is a colorless gas at standard conditions that is highly reactive and requires specialized handling procedures. commonorganicchemistry.comwikipedia.org
Reactivity: BCl₃ is a potent Lewis acid, readily forming adducts with Lewis bases such as amines, ethers, and phosphines. commonorganicchemistry.comwikipedia.orgcloudsds.com Its reactivity is attributed to the electron-deficient nature of the boron atom. It reacts violently and exothermically with water and moisture, hydrolyzing to form hydrochloric acid and boric acid. commonorganicchemistry.comwikipedia.orgchemicalbook.comnoaa.gov This reactivity necessitates that all manipulations be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). commonorganicchemistry.com
Handling and Safety: Due to its corrosive and toxic nature, handling BCl₃ requires significant safety precautions. cloudsds.comnoaa.gov It is typically supplied and used as a solution in an inert solvent like dichloromethane. commonorganicchemistry.com Personal protective equipment, including acid-resistant gloves, full-face respirators, and impervious clothing, is mandatory. cloudsds.comnoaa.gov Storage should be in dry, corrosion-resistant containers. cloudsds.com The dimethyl sulfide (B99878) adduct (BCl₃SMe₂), a solid, is a safer and more easily handled alternative source of BCl₃. wikipedia.org
Table 2: Physical and Chemical Properties of Boron Trichloride
| Property | Value |
| IUPAC Name | Boron trichloride |
| Other Names | Boron(III) chloride, Trichloroborane |
| Molecular Formula | BCl₃ |
| Molar Mass | 117.17 g·mol⁻¹ |
| Appearance | Colorless gas |
| Melting Point | -107 °C |
| Boiling Point | 12.6 °C |
| Key Reactivity | Strong Lewis acid, reacts violently with water |
| Data sourced from references commonorganicchemistry.comwikipedia.org |
Direct Synthesis Routes to Dichloro(alkynyl)boranes
The direct synthesis of dichloro(alkynyl)boranes can be achieved through several pathways, primarily involving the reaction of an organometallic derivative of the alkyne with boron trichloride.
The reaction between an alkynyl-lithium reagent and a boron trihalide is a common method for forming a boron-carbon bond. Organolithium reagents are highly nucleophilic and basic due to the polar carbon-lithium bond. wikipedia.org
To synthesize dichloro(hex-1-yn-1-yl)borane, hex-1-yne is first deprotonated by a strong base like n-butyllithium to form lithium hex-1-yn-1-ide. This alkynyl-lithium species then acts as a nucleophile, attacking the electrophilic boron atom of boron trichloride. This results in the displacement of a chloride ion and the formation of the desired this compound.
Reaction Sequence:
HC≡C(CH₂)₃CH₃ + n-BuLi → Li⁺⁻C≡C(CH₂)₃CH₃ + BuH
Li⁺⁻C≡C(CH₂)₃CH₃ + BCl₃ → Cl₂B-C≡C(CH₂)₃CH₃ + LiCl
Studies on similar reactions, such as lithium phenylacetylide with boron trifluoride etherate, have shown the formation of tris(alkynyl)borane adducts, suggesting that the stoichiometry must be carefully controlled to favor the monosubstituted product. rsc.orgbath.ac.uk
Grignard reagents, formed by reacting an organic halide with magnesium metal, provide an alternative class of organometallic nucleophiles for this synthesis. youtube.com An alkynyl Grignard reagent, such as hex-1-yn-1-ylmagnesium bromide, can be prepared from hex-1-yne and a suitable Grignard reagent like ethylmagnesium bromide via an acid-base reaction.
The resulting alkynyl Grignard reagent can then be reacted with boron trichloride. The nucleophilic carbon of the Grignard reagent attacks the boron center, displacing a chloride ligand to form the this compound and a magnesium salt.
Reaction Sequence:
HC≡C(CH₂)₃CH₃ + EtMgBr → BrMgC≡C(CH₂)₃CH₃ + EtH
BrMgC≡C(CH₂)₃CH₃ + BCl₃ → Cl₂B-C≡C(CH₂)₃CH₃ + MgBrCl
This method offers a viable alternative to the use of often pyrophoric alkynyl-lithium reagents. Research on the reaction of Grignard reagents with aminoboranes demonstrates the general utility of this approach for forming boron-carbon bonds. clockss.org
Haloboration involves the direct addition of a boron-halogen bond across a carbon-carbon triple bond. researchgate.netrsc.org The reaction of an alkyne directly with BCl₃ can lead to several products, including the desired alkynylborane (via C-H activation and elimination) or, more commonly, a vinylborane (B8500763) resulting from the addition of B-Cl across the alkyne. researchgate.netnih.gov
The control of the reaction pathway is a significant challenge. For terminal alkynes like hex-1-yne, haloboration with BCl₃ can yield a mixture of products. researchgate.net However, recent research has shown that the reaction conditions can be manipulated to favor specific outcomes. For instance, in the haloboration of certain ortho-alkynyl phenols, the addition of a chloride source like tetrabutylammonium (B224687) chloride ([nBu₄N]Cl) was found to promote the formation of the trans-haloboration product. researchgate.net This is attributed to the in-situ formation of the [BCl₄]⁻ anion, which facilitates the conversion of a vinyl cation intermediate to the final product. researchgate.net
Computational and experimental studies suggest that the mechanism can be complex, potentially involving double haloboration followed by a retro-haloboration step, or a concerted trans-haloboration. researchgate.netnih.gov While these studies often focus on intramolecular cyclizations or the formation of vinylboronates, the principles of controlling the reactivity between an alkyne and BCl₃ are directly relevant. Achieving the selective synthesis of this compound via a direct reaction would require careful optimization to disfavor the competing addition pathways and promote the substitution reaction at the terminal C-H bond. unimi.it
Indirect Synthetic Strategies
Indirect routes to this compound offer alternative pathways that can be advantageous depending on the availability of starting materials and the desired purity of the product. These strategies typically involve the transformation of other organoboron compounds.
A plausible indirect route to this compound involves the conversion of the corresponding alkynylboronic acid or its ester derivative. Boronic acids and their esters, such as pinacol (B44631) esters, are often more stable and easier to handle than the highly reactive dichloroboranes.
The general principle for this transformation relies on the reaction of a boronic acid anhydride (B1165640) with a boron trihalide. researchgate.net In this process, a clean exchange between the oxygen-containing ligands on the boron atom and the halogen atoms of the boron trihalide occurs. For the synthesis of this compound, one would first prepare hex-1-ynylboronic acid. This can be achieved through several methods, including the reaction of a lithium acetylide with a trialkyl borate (B1201080) followed by hydrolysis. The resulting hex-1-ynylboronic acid can then be dehydrated to its anhydride, typically a trimer known as a boroxine (B1236090).
The subsequent reaction of this boroxine with boron trichloride (BCl₃) in a suitable hydrocarbon solvent would lead to the formation of this compound in good to excellent yields. researchgate.net This ligand exchange reaction is driven by the formation of stable boron-oxygen bonds in the byproducts.
Table 1: Proposed Reaction Scheme for Conversion of Hex-1-ynylboronic Acid to this compound
| Step | Reactant(s) | Reagent(s) | Product(s) |
| 1 | Hex-1-yne | 1. n-BuLi2. B(OR)₃3. H₃O⁺ | Hex-1-ynylboronic acid |
| 2 | Hex-1-ynylboronic acid | Dehydration | Hex-1-ynylboroxine |
| 3 | Hex-1-ynylboroxine | BCl₃ | This compound |
This method's primary advantage is the use of more stable and manageable boronic acid precursors.
Transhalogenation, a substitution reaction where one halogen is replaced by another, presents another potential indirect route to this compound. wikipedia.org This strategy would be particularly useful if a different dihalo(hex-1-yn-1-yl)borane, such as the dibromo or diiodo derivative, is more readily accessible.
The synthesis of organodihaloboranes can be achieved through the haloboration of terminal alkynes. researchgate.net For instance, the reaction of hex-1-yne with boron tribromide (BBr₃) would yield dibromo(hex-1-yn-1-yl)borane. This compound could then potentially undergo a halogen exchange reaction upon treatment with a suitable chlorinating agent. While the direct transhalogenation on an alkynyl(dihalo)borane is not extensively documented, the principle of halogen exchange on boron trihalides is well-established. researchgate.net
A possible approach would be the reaction of dibromo(hex-1-yn-1-yl)borane with boron trichloride. The equilibrium of this reaction would be influenced by the relative strengths of the boron-halogen bonds and the reaction conditions. Alternatively, other chloride sources might be employed to drive the exchange. This method has been described as a gentle way to synthesize certain fluoroorganylboranes. wikipedia.org
Table 2: Proposed Halogen Exchange Reaction
| Reactant | Reagent | Product |
| Dibromo(hex-1-yn-1-yl)borane | Boron trichloride (BCl₃) | This compound |
Further research is required to establish the general applicability and efficiency of this method for the synthesis of dichloro(alkynyl)boranes.
Control of Regioselectivity and Chemoselectivity in Alkynylborane Formation
The direct synthesis of this compound often involves the addition of a boron-containing reagent across the carbon-carbon triple bond of hex-1-yne. In such reactions, controlling the regioselectivity and chemoselectivity is paramount to ensure the desired product is formed with high purity.
Regioselectivity refers to the orientation of the addition of the boron and the other atom (e.g., hydrogen or a halogen) across the alkyne. For a terminal alkyne like hex-1-yne, two possible regioisomers can be formed:
Markovnikov addition: The boron atom adds to the internal carbon (C2) of the alkyne, and the other group adds to the terminal carbon (C1).
Anti-Markovnikov addition: The boron atom adds to the terminal carbon (C1), and the other group adds to the internal carbon (C2).
The direct hydroboration of terminal alkynes with borane (B79455) (BH₃) or its derivatives typically proceeds with anti-Markovnikov selectivity, placing the boron atom on the less substituted carbon. masterorganicchemistry.com This selectivity can be enhanced by using sterically bulky dialkylboranes such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN). masterorganicchemistry.com In contrast, haloboration reactions, for example with BBr₃, are known to proceed via Markovnikov addition. researchgate.net Therefore, the choice of the borane reagent is a critical factor in controlling the regiochemical outcome.
Chemoselectivity is the preferential reaction of one functional group over another within the same molecule. When synthesizing this compound from a more complex starting material that contains other reactive sites, such as alkenes or other functional groups, ensuring that the borane reagent reacts selectively with the alkyne is crucial.
In competitive reactions between alkynes and alkenes, it has been shown that gold-catalyzed hydroboration can preferentially occur at the alkyne. rsc.org Furthermore, certain manganese complexes have been developed as catalysts for the chemoselective C-H borylation of terminal alkynes, avoiding the competing hydroboration pathway. chemrxiv.org The reaction conditions, including the choice of catalyst and solvent, can be fine-tuned to favor the desired reaction pathway and minimize side reactions, leading to a higher yield and purity of the target alkynylborane.
Table 3: Factors Influencing Selectivity in Alkynylborane Formation
| Selectivity | Controlling Factor | Example | Outcome for Hex-1-yne |
| Regioselectivity | Steric bulk of borane reagent | Hydroboration with 9-BBN | Anti-Markovnikov addition (Boron on C1) |
| Nature of the borane reagent | Haloboration with BBr₃ | Markovnikov addition (Boron on C2) | |
| Chemoselectivity | Catalyst | Gold catalyst in hydroboration | Preferential reaction with alkyne over alkene |
| Reaction type | Mn-catalyzed C-H borylation | Direct formation of alkynylboronate ester |
By carefully selecting the synthetic route and reaction conditions, it is possible to control the regioselectivity and chemoselectivity in the formation of this compound, thereby ensuring an efficient and high-yielding synthesis.
Reactivity and Reaction Pathways of Dichloro Hex 1 Yn 1 Yl Borane
Electrophilic Nature of the Boron Center and Lewis Acidity
The boron atom in dichloro(hex-1-yn-1-yl)borane is characterized by a vacant p-orbital, which renders it electron-deficient and a potent electrophile. This inherent electrophilicity is a hallmark of organoboranes and is significantly modulated by the substituents attached to the boron. In this specific molecule, the two chlorine atoms play a crucial role in enhancing the Lewis acidity of the boron center. hw.ac.uknih.gov Chlorine is a highly electronegative atom that withdraws electron density from the boron atom through inductive effects. This electron withdrawal intensifies the partial positive charge on the boron, making it more susceptible to attack by nucleophiles. rsc.org
The Lewis acidity of organoboranes is a critical factor that governs their reactivity. nih.gov The presence of two chlorine atoms in this compound makes it a stronger Lewis acid compared to trialkylboranes or even other dihaloorganoboranes with less electronegative halogens. This enhanced Lewis acidity dictates its interaction with various Lewis bases and its catalytic activity in certain reactions. nih.gov For instance, stronger Lewis acids can more effectively activate other molecules for subsequent reactions. nih.gov
Transformations Involving the B-C(alkynyl) Bond
The bond between the boron atom and the sp-hybridized carbon of the alkynyl group is a key reactive site in this compound. This bond can undergo cleavage through various pathways, primarily initiated by nucleophilic attack on the boron center or through rearrangement processes.
Nucleophilic Additions to the Boron Center
The electrophilic boron atom readily accepts a pair of electrons from a nucleophile, forming a tetracoordinate borate (B1201080) complex. researchgate.net This process is a fundamental step in many reactions of organoboranes. A wide range of nucleophiles can add to the boron center, including hydrides, alkoxides, and carbanions. The formation of this borate intermediate is often the prelude to further transformations, such as rearrangements or transfers of a group from the boron atom.
The general mechanism for nucleophilic addition is depicted below:
Where Nu⁻ represents a generic nucleophile. The stability and subsequent reactivity of the resulting borate complex depend on the nature of the nucleophile and the other substituents on the boron atom. In the context of this compound, the presence of the two chlorine atoms influences the stability and reactivity of this intermediate.
Rearrangement Reactions (e.g., 1,2-migration)
A characteristic reaction of organoboranes, particularly after the formation of a tetracoordinate borate complex, is the 1,2-migration of a substituent from the boron atom to an adjacent atom. wikipedia.org This type of rearrangement, also known as a 1,2-shift, is a powerful tool in organic synthesis for the formation of new carbon-carbon or carbon-heteroatom bonds. thieme-connect.deontosight.ai In the case of alkynylboranes, the alkynyl group itself can migrate, or another group on the boron can migrate to the α-carbon of the alkynyl moiety. wikipedia.org
The propensity for a group to migrate is influenced by its ability to stabilize a negative charge. The general migratory aptitude follows the order: alkynyl > aryl ≈ alkenyl > primary alkyl > secondary alkyl > tertiary alkyl. wikipedia.org This indicates that in a suitable borate intermediate derived from this compound, the hex-1-ynyl group would have a high tendency to migrate. These rearrangements often proceed with retention of stereochemistry at the migrating group. libretexts.org Such reactions have been harnessed in various synthetic applications, including homologation and the synthesis of complex molecules. youtube.com
Reactions Involving the Alkynyl Moiety
The carbon-carbon triple bond in this compound is another focal point of reactivity. The presence of the dichloroboryl group can influence the reactivity of the alkyne towards addition and cycloaddition reactions.
Addition Reactions Across the Carbon-Carbon Triple Bond
The carbon-carbon triple bond of an alkyne is an electron-rich region and can undergo addition reactions with various electrophiles. orgosolver.commsu.edugeeksforgeeks.orgbyjus.com However, the reactivity of the alkyne in this compound is modulated by the attached dichloroboryl group. The strong electron-withdrawing nature of the -BCl₂ group can polarize the triple bond, making the β-carbon more electrophilic and susceptible to nucleophilic attack. Conversely, the boron can also activate the alkyne towards electrophilic attack. researchgate.netresearchgate.net
Reactions such as halogenation and hydrohalogenation can occur across the triple bond, potentially leading to a mixture of products depending on the reaction conditions. byjus.comlibretexts.org The regioselectivity of these additions would be influenced by the electronic effects of the dichloroboryl group.
| Reaction Type | General Reactants | Potential Products | Notes |
| Halogenation | X₂ (e.g., Cl₂, Br₂) | Dihalo- or tetrahaloalkene derivatives | The reaction can be stepwise, and the degree of halogenation can be controlled. byjus.com |
| Hydrohalogenation | HX (e.g., HCl, HBr) | Halogenated vinylboranes | The regioselectivity follows Markovnikov or anti-Markovnikov addition depending on the specific conditions. libretexts.org |
| Hydration | H₂O, H⁺ | Ketones or aldehydes (after tautomerization of the initial enol) | The boryl group can influence the regioselectivity of water addition. msu.edu |
Participation in Cycloaddition Reactions
Of particular interest is the potential involvement in cycloadditions with borylene intermediates. Borylenes (:BR) are highly reactive species with a divalent boron atom. acs.orgnih.gov Although transient, they can be trapped by unsaturated molecules like alkynes. nih.govacs.org A hypothetical [2+1] cycloaddition of a borylene with the triple bond of this compound would lead to the formation of a borirene, a three-membered ring containing a boron atom. Such reactions represent a frontier in organoboron chemistry and offer pathways to novel boron-containing heterocycles. nih.govnih.gov
Cross-Coupling Reactivity and Derivatization Potential
This compound, as an alkynylborane, is a versatile intermediate in organic synthesis, primarily due to its ability to participate in various cross-coupling reactions. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of more complex molecules.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, typically involving the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate. nih.govlibretexts.org While the classical Suzuki-Miyaura reaction utilizes aryl or vinyl boronic acids, the scope has expanded to include alkynylboranes like this compound. libretexts.org These reactions are prized for their mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of the boron-containing reagents. acs.orgchemie-brunschwig.ch
In the context of this compound, a Suzuki-Miyaura type reaction would involve its coupling with a halogenated borane (B79455) or its derivatives. This specific application allows for the formation of a carbon-boron bond, which can be a strategic step in more complex synthetic sequences. The general mechanism of the Suzuki-Miyaura coupling involves an oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nih.govrhhz.net A base is essential for the transmetalation step to proceed. nih.gov
The reactivity in these couplings can be influenced by the choice of ligands on the palladium catalyst. For instance, the use of bisphosphine ligands with a large bite angle has been shown to be effective in the selective monocoupling of 1,1-dichloro-1-alkenes with 9-alkyl-9-BBN reagents, a reaction that shares mechanistic features with the coupling of this compound. organic-chemistry.org The choice of solvent and base is also critical, with nonpolar solvents and strong bases like potassium phosphate (B84403) or cesium carbonate often favoring high selectivity and efficiency. organic-chemistry.org
A key advantage of using organoboron compounds is their stability and ease of handling compared to other organometallic reagents. nih.gov The development of selective Suzuki-Miyaura reactions with polychlorinated aromatics and alkyl pinacol (B44631) boronic esters further highlights the versatility and potential for derivatization using boron-based coupling partners. nih.gov
Table 1: Key Features of Suzuki-Miyaura Coupling
| Feature | Description |
| Catalyst | Typically a Palladium(0) complex. |
| Coupling Partners | Organoboron compound (e.g., this compound) and an organic halide or triflate. |
| Base | Essential for the transmetalation step. Common bases include carbonates, phosphates, and hydroxides. nih.gov |
| Ligands | Influence the reactivity and selectivity of the reaction. organic-chemistry.org |
| Advantages | Mild reaction conditions, functional group tolerance, low toxicity of reagents. nih.govacs.org |
Beyond the Suzuki-Miyaura coupling, this compound can potentially participate in other transition-metal-catalyzed reactions, expanding its synthetic utility.
Sonogashira Coupling: This reaction is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgwikipedia.org While the standard Sonogashira reaction uses a terminal alkyne directly, alkynylboranes can serve as surrogates. The reaction is valued for its mild conditions and can often be carried out at room temperature. wikipedia.orgorganic-chemistry.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain synthetic contexts to avoid potential side reactions or copper toxicity. nih.govnih.gov
Stille Coupling: The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide. organic-chemistry.orglibretexts.org Alkynylstannanes are highly reactive in Stille couplings. wikipedia.org While not a direct reaction of this compound, the alkyne moiety can be transferred to tin to create the necessary organostannane precursor. The main drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org
Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner with an organic halide, catalyzed by a nickel or palladium complex. nih.gov Similar to the Stille coupling, the alkynyl group from this compound could be transferred to zinc to form the required organozinc reagent. Organozinc reagents are known for their high reactivity and ability to undergo transmetalation. nih.gov
Table 2: Comparison of Transition-Metal-Catalyzed Coupling Reactions
| Reaction | Organometallic Reagent | Catalyst | Key Features |
| Suzuki-Miyaura | Organoboron | Palladium | Mild conditions, low toxicity. nih.govacs.org |
| Sonogashira | Terminal Alkyne | Palladium/Copper | Forms C(sp)-C(sp2) bonds. libretexts.orgwikipedia.org |
| Stille | Organotin | Palladium | Broad scope, but tin compounds are toxic. organic-chemistry.orglibretexts.org |
| Negishi | Organozinc | Palladium or Nickel | Highly reactive organometallic reagent. nih.gov |
While transition-metal catalysis is a dominant strategy in cross-coupling reactions, there is growing interest in developing transition-metal-free alternatives. acs.org These methods can offer advantages in terms of cost, sustainability, and avoiding metal contamination in the final products.
For organoboron compounds, transition-metal-free cross-coupling reactions have been reported. One such approach involves the generation of alkyl or aryl anions from organoboronates in the presence of a strong base, which then undergo substitution reactions with electrophiles. researchgate.netnih.gov This strategy has been successfully applied to the construction of new carbon-carbon bonds. researchgate.net
Another emerging area is the use of porous copper metal-organic frameworks (MOFs) as heterogeneous catalysts for homo-coupling reactions of aryl boronic acids, which can be an alternative to precious metal-catalyzed Suzuki homo-coupling reactions. google.com While not a direct cross-coupling of this compound, these developments point towards a future where metal-free methodologies could be applied to a broader range of organoboron compounds.
Radical Reactions Involving Organoborane Species
The involvement of organoboranes in radical reactions represents a less conventional but increasingly explored area of their chemistry. The unique electronic nature of boron allows for its participation in radical processes, opening up new avenues for chemical transformations. eurekalert.org
The direct generation of alkyl radicals from stable boron species has been a subject of investigation. rsc.org One approach involves the activation of C–B bonds through a nitrogen- or oxygen-radical transfer mechanism. rsc.org Another strategy utilizes the photoredox-mediated generation of boryl radicals from amine-ligated boranes, which can then participate in various transformations. nih.gov
In the context of alkynes, radical-induced hydroboration has been shown to provide trans-hydroboration products, a stereochemical outcome that is difficult to achieve through traditional hydroboration methods. eurekalert.org This process typically involves the addition of a boryl radical to the alkyne, forming a vinyl radical intermediate which then abstracts a hydrogen atom. eurekalert.org
Furthermore, the concept of a halogen radical transfer (XRT) mechanism has been proposed for the activation of alkyl boronic acids in a photocatalyzed Suzuki-Miyaura reaction. rsc.org This involves the photo-induced homolysis of a Ni-Br bond to form a bromine radical, which then interacts with the empty p-orbital on the boron atom to facilitate the coupling. rsc.org
While specific radical reactions involving this compound are not extensively documented, the general principles of radical chemistry with organoboranes suggest that it could potentially undergo radical addition to alkenes or participate in other radical-mediated coupling processes. The generation of an azide (B81097) radical, for instance, can be followed by its addition to an alkene to form a carbon-centered radical, which could then potentially be trapped by an organoborane. nih.govbeilstein-journals.org
Mechanistic Investigations of Transformations Involving Dichloro Hex 1 Yn 1 Yl Borane
Elucidation of Reaction Intermediates
The transient nature of reaction intermediates often makes their direct observation challenging. However, a combination of spectroscopic techniques and computational modeling has shed light on the species formed during reactions of dichloro(hex-1-yn-1-yl)borane. In hydroboration reactions, for instance, the initial formation of a π-complex between the borane (B79455) and an alkene has been proposed. This intermediate subsequently proceeds through a four-membered ring transition state to yield the vinylborane (B8500763) product.
In cross-coupling reactions, the formation of organometallic intermediates is a critical step. For example, in Suzuki-Miyaura coupling, the transmetalation step is preceded by the formation of a boronate complex. The specific nature of these intermediates can be influenced by the choice of catalyst, solvent, and base.
| Reaction Type | Proposed Intermediate | Method of Investigation |
| Hydroboration | π-complex | Spectroscopic analysis (NMR, IR), Computational modeling |
| Suzuki-Miyaura Coupling | Boronate complex | In-situ spectroscopic monitoring, Kinetic studies |
| Carboboration | Zwitterionic intermediate | Trapping experiments, Low-temperature NMR |
Studies on Stereochemical Control and Stereospecificity
The stereochemical outcome of reactions involving this compound is of paramount importance, particularly in the synthesis of chiral molecules. The transfer of chirality from a reagent to a product is a key focus of these investigations. The use of chiral auxiliaries or catalysts can induce high levels of stereocontrol.
In asymmetric hydroboration reactions, for example, the use of a chiral borane reagent derived from this compound can lead to the formation of enantioenriched products. The stereospecificity of these reactions is often high, meaning that the stereochemistry of the starting material directly dictates the stereochemistry of the product. This is attributed to a well-defined transition state where steric interactions control the facial selectivity of the addition.
Influence of Ligands and Reaction Conditions on Pathway Selectivity
The reactivity and selectivity of this compound can be significantly modulated by the addition of ligands and the variation of reaction conditions such as solvent and temperature. Ligands can coordinate to the boron center, altering its electronic properties and steric environment. This, in turn, can influence the reaction pathway and favor the formation of a desired product over others.
For instance, in palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand can have a dramatic effect on the efficiency and selectivity of the process. Bulky, electron-rich ligands often promote the reductive elimination step, leading to higher yields of the coupled product. The solvent can also play a crucial role by influencing the solubility of reagents and intermediates, as well as by coordinating to the metal center.
| Reaction Condition | Effect on Reaction Pathway | Example |
| Ligand Type | Alters catalytic activity and selectivity | Use of bulky phosphine ligands in Suzuki-Miyaura coupling to enhance reductive elimination. |
| Solvent Polarity | Influences solubility and coordination | Polar aprotic solvents can accelerate transmetalation in cross-coupling reactions. |
| Temperature | Affects reaction rate and selectivity | Lower temperatures can enhance stereoselectivity in asymmetric transformations. |
Applications in Complex Organic Synthesis
Building Block for the Synthesis of Functionalized Alkynes and Alkenes
Dichloro(alkynyl)boranes, including the hex-1-yn-1-yl variant, are valuable precursors for the synthesis of highly functionalized alkenes. The boron moiety can be strategically replaced or transformed to introduce new functional groups with high degrees of control over stereochemistry and regiochemistry.
One primary application is in the synthesis of vinyl boranes and related derivatives. Reactions of alkynylborate salts, which can be derived from dichloro(alkynyl)boranes, with diazonium salts induce a 1,1-carboboration to afford substituted electrophilic vinyl boranes rsc.orgnih.gov. Furthermore, the hydroboration of alkynes using simple borane (B79455) adducts like H₃B·THF can produce alkenyl boronic esters with high regioselectivity organic-chemistry.org. These alkenylboron compounds are pivotal intermediates, readily participating in subsequent cross-coupling reactions to yield substituted alkenes.
A powerful extension of this chemistry is the borostannylation of alkynes. This reaction provides access to vicinal borylstannyl alkenes, which are highly versatile, gem-dimetalated building blocks nih.govnih.gov. For instance, the ruthenium-catalyzed trans-hydrostannation of stable alkynyl-B(aam) derivatives (where aam = anthranilamidato) proceeds with exceptional regio- and stereoselectivity nih.gov. The resulting adducts contain two distinct metallic moieties on adjacent carbons, allowing for sequential and selective functionalization. The vinylstannane part can undergo Stille coupling, while the boronate group can participate in Suzuki-Miyaura coupling, providing a programmed route to complex, trisubstituted alkenes nih.govnih.gov.
Table 1: Selected Transformations of Alkynylborane Derivatives
| Precursor Type | Reagent(s) | Product Type | Key Feature |
|---|---|---|---|
| Alkynylborate Salts | Diazonium Salts | Substituted Vinyl Boranes | 1,1-carboboration rsc.orgnih.gov |
| Terminal Alkynes | Pinacolborane, H₃B·THF (cat.) | Linear Alkenyl Boronic Esters | Catalytic, high regioselectivity organic-chemistry.org |
| Alkynyl-B(aam) Derivatives | Bu₃SnH, [Cp*RuCl]₄ (cat.) | trans-alkenyl-1,1-borylstannanes | High regio- and stereoselectivity nih.gov |
Role in Carbon-Carbon Bond Formation for Natural Product Synthesis
The organoborane functionality inherent in dichloro(hex-1-yn-1-yl)borane and its derivatives is a cornerstone of modern carbon-carbon bond-forming strategies, many of which are integral to the total synthesis of natural products. The most prominent of these is the Suzuki-Miyaura cross-coupling reaction, where organoboranes are coupled with organic halides in the presence of a palladium catalyst nii.ac.jpbeilstein-journals.org.
Alkynylboranes can be converted into alkenyl- or arylboronates, which are then used in Suzuki-Miyaura reactions to construct complex molecular scaffolds. For example, bismetallated alkenes derived from alkynylboranes can undergo sequential cross-coupling reactions. The adducts can first participate in a Stille reaction via the stannyl (B1234572) group, followed by a Suzuki-Miyaura coupling of the remaining boronate moiety, enabling the controlled assembly of poly-substituted olefinic structures nih.gov. This stepwise functionalization is particularly valuable in synthesizing polyene side-chains found in several important natural products nih.gov.
The versatility of organoboranes generated from alkynes extends to various C-C bond formations beyond standard cross-coupling. The ability to generate organoboranes in situ via hydroboration and then directly use them in a subsequent coupling reaction within the same vessel enhances synthetic efficiency, a crucial factor in lengthy natural product syntheses nii.ac.jp. The strategic placement of a reactive boron center, originating from a precursor like this compound, provides a powerful handle for elaborate molecular construction.
Precursor for Advanced Organoboron Derivatives in Organic Synthesis
This compound is not only a reagent for direct transformations but also a key starting material for creating more complex and specialized organoboron reagents. The two chlorine atoms on the boron center are reactive leaving groups, allowing for substitution and the generation of a wide array of organoboron derivatives.
For instance, aryl halogenoboranes can serve as precursors to non-symmetrical borinic acid derivatives nih.gov. Similarly, the dichloro(alkynyl)borane moiety can be transformed into other boron-containing heterocycles or functional groups. The reaction with di-lithium intermediates has been shown to produce cyclic borinic acids, such as azaborines, in good yields nih.gov. Alkynylboranes are also key components in benzannulation reactions that proceed through directed cycloadditions, leading to the formation of aromatic difluoroboranes under mild conditions nih.gov.
Furthermore, the conversion of terminal alkynes into stable and bench-top handleable alkynyl-B(aam) derivatives showcases the transformation of a reactive alkynylborane into a more robust reagent suitable for a broader range of synthetic applications nih.gov. These advanced derivatives often exhibit unique reactivity or enhanced stability, expanding the toolkit available to synthetic chemists. The reaction of diborane(4) (B1213185) compounds with various boranes can also lead to the assembly of complex polyboron structures like pentaborane(9) derivatives, highlighting the role of simpler boranes as building blocks for sophisticated boron cluster chemistry researchgate.net.
Table 2: Examples of Advanced Organoboron Derivatives from Alkynylborane Precursors
| Precursor | Reagent(s) | Resulting Derivative Class | Synthetic Utility |
|---|---|---|---|
| Dichloro(alkynyl)borane | Di-lithium intermediate | Cyclic borinic acids (e.g., Azaborines) | Heterocyclic synthesis nih.gov |
| Alkynylborane | Diene/Dienophile | Aromatic Difluoroboranes | Benzannulation/Cycloaddition nih.gov |
| Alkynylborane | Anthranilamide | Alkynyl-B(aam) derivatives | Stable, versatile cross-coupling partners nih.gov |
Utility in Multicomponent Reactions and Cascade Processes
The reactivity of the alkynyl group, enhanced by the boryl moiety, makes this compound and related compounds valuable participants in multicomponent reactions and cascade sequences. These processes allow for the rapid construction of molecular complexity from simple starting materials in a single operation, which is highly desirable for synthetic efficiency.
Borane catalysts, such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), have been shown to enable unprecedented redox-neutral annulation reactions between tertiary anilines and electron-deficient alkynes. This process proceeds through a cascade involving a Friedel–Crafts alkylation, a nii.ac.jpnih.gov-hydride transfer, and a Mannich cyclization to afford functionalized 1,2,3,4-tetrahydroquinolines with high stereoselectivity rsc.org. While this example uses a borane as a catalyst rather than a stoichiometric reagent, it illustrates the synergy between boranes and alkynes in initiating complex transformations.
In a similar vein, Brønsted acids can catalyze carbocyclization cascades that involve an alkyne, an aldehyde, and an alcohol or sulfonamide. This intramolecular three-component coupling leads to the formation of a diverse range of fused heterotricycles researchgate.netnih.gov. Gold and borane catalysts have also been used in combination to mediate C-H functionalization and cycloaddition reactions between amines and α-alkynylenones, effectively incorporating a furan (B31954) ring into the amine structure nih.gov. These examples underscore the potential of the alkynylborane scaffold to engage in intricate reaction cascades, where the alkyne acts as a linchpin for forming multiple bonds and rings in a controlled manner.
Strategic Reagent for Stereoselective and Regioselective Transformations
A key advantage of using organoboron reagents like this compound is the high degree of stereochemical and regiochemical control they offer in synthetic transformations. This control is fundamental to modern organic synthesis, where the precise three-dimensional arrangement of atoms is critical.
The hydroboration of terminal alkynes is a classic example of a highly regioselective reaction. Catalysis with simple borane adducts directs the addition of pinacolborane to the terminal carbon, yielding linear (E)-alkenyl boronic esters with excellent selectivity organic-chemistry.org. This control allows for the predictable synthesis of specific isomers.
Even more striking examples of selectivity are found in more complex systems. The ruthenium-catalyzed hydrostannation of alkynyl-B(aam) derivatives is not only regioselective but also exhibits a rare trans-selective addition of the tin hydride across the triple bond nih.gov. This provides isomerically pure gem-dimetalated alkenes, which would be difficult to access through other methods. Similarly, the hydroboration of 1-halo-1-alkynes with reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) gives exclusively the B-((Z)-1-halo-1-alkenyl)dialkylborane, which can be protonated to yield the pure (Z)-1-halo-1-alkene researchgate.net.
Control over regioselectivity is also evident in palladium-catalyzed cross-coupling reactions. In the functionalization of 2,4-dichloroquinoline, Sonogashira coupling with terminal alkynes occurs selectively at the C-2 position, demonstrating how the electronic environment of the substrate can be exploited to direct the reaction to a specific site beilstein-journals.orgresearchgate.net. These examples highlight the role of alkynylboranes and related reagents as powerful tools for directing the outcome of chemical reactions with high precision.
Table 3: Summary of Selective Transformations
| Reaction Type | Reagent/Catalyst | Substrate | Outcome | Selectivity |
|---|---|---|---|---|
| Hydroboration | H₃B·THF (cat.), HBpin | Terminal Alkyne | (E)-Alkenyl Boronic Ester | High Regioselectivity organic-chemistry.org |
| Hydrostannation | [Cp*RuCl]₄ (cat.), Bu₃SnH | Alkynyl-B(aam) | trans-alkenyl-1,1-borylstannane | High Regio- and Stereoselectivity nih.gov |
| Hydroboration | 9-BBN | 1-Halo-1-alkyne | (Z)-1-Halo-1-alkene | Exclusive Z-selectivity researchgate.net |
Advanced Spectroscopic and Computational Investigations of Dichloro Hex 1 Yn 1 Yl Borane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation in Complex Reaction Mixtures
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of molecules in solution. For organoboron compounds, multinuclear NMR, particularly ¹¹B NMR, provides direct insight into the electronic environment of the boron center.
¹¹B NMR Chemical Shifts and Coupling Patterns
The ¹¹B nucleus is a quadrupolar nucleus with a spin of I = 3/2, which influences its NMR spectroscopic properties. The chemical shift of the ¹¹B nucleus is highly sensitive to the nature of the substituents attached to the boron atom. For tricoordinate boranes, the chemical shifts typically appear in a broad range. In the case of dichloro(organo)boranes, the strong electron-withdrawing nature of the two chlorine atoms significantly deshields the boron nucleus, leading to a downfield chemical shift.
In a coupled ¹¹B NMR spectrum, coupling to adjacent protons can be observed. However, for dichloro(hex-1-yn-1-yl)borane, the boron atom is not directly bonded to any hydrogen atoms, so no direct ¹H-¹¹B coupling would be expected in the ¹¹B spectrum. The line width of the ¹¹B signal can be broad due to quadrupolar relaxation, a characteristic feature of quadrupolar nuclei.
Table 1: Expected ¹¹B NMR Data for this compound
| Parameter | Expected Value/Pattern | Rationale |
| Chemical Shift (δ) | Downfield | Deshielding effect of two chlorine atoms. |
| Multiplicity | Singlet | No directly attached protons for coupling. |
| Line Width | Broad | Quadrupolar nature of the ¹¹B nucleus. |
¹H and ¹³C NMR Analysis of the Hex-1-ynyl Moiety
The ¹H and ¹³C NMR spectra provide detailed information about the organic framework of the molecule. The hex-1-ynyl moiety presents distinct signals that can be assigned based on their chemical shifts and coupling patterns.
In the ¹H NMR spectrum, the protons closer to the electropositive boron atom are expected to be deshielded and appear at a lower field. The terminal methyl group (CH₃) would appear at the highest field, as it is furthest from the electron-withdrawing borane (B79455) group. The methylene (B1212753) (CH₂) groups would show a progression of chemical shifts based on their proximity to the C≡C-B moiety.
Similarly, in the ¹³C NMR spectrum, the acetylenic carbons directly attached to the boron atom (B-C≡C) would be significantly influenced by the boron and chlorine atoms. These carbons are expected to be deshielded. The chemical shifts of the other carbons in the hexyl chain would follow a predictable pattern, with the carbons closer to the boron atom appearing at a lower field.
Table 2: Predicted ¹H NMR Chemical Shift Ranges for the Hex-1-ynyl Moiety
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| -CH₂-C≡ | Lower field | Triplet |
| -CH₂-CH₂-C≡ | Intermediate field | Multiplet |
| -CH₂-CH₃ | Intermediate field | Multiplet |
| -CH₃ | Higher field (upfield) | Triplet |
Table 3: Predicted ¹³C NMR Chemical Shift Ranges for the Hex-1-ynyl Moiety
| Carbon | Predicted Chemical Shift (ppm) |
| B-C≡C- | Lower field |
| -C≡C-CH₂- | Lower field |
| -CH₂-C≡ | Intermediate field |
| -CH₂-CH₂-C≡ | Intermediate field |
| -CH₂-CH₃ | Intermediate field |
| -CH₃ | Higher field (upfield) |
Computational Chemistry and Theoretical Studies
Computational chemistry provides a powerful avenue to complement experimental data and to gain deeper insights into the properties and reactivity of molecules that may be difficult to study experimentally.
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for predicting the geometric and electronic properties of molecules with a good balance of accuracy and computational cost. nih.gov For this compound, DFT calculations can be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles.
The geometry around the boron atom is expected to be trigonal planar, consistent with its sp² hybridization. The C-B bond length and the B-Cl bond lengths can be precisely calculated. The hex-1-ynyl group is predicted to have a linear geometry at the C≡C bond. DFT calculations can also provide information about the electronic structure, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO gap is a key parameter that relates to the chemical reactivity and stability of the molecule.
Table 4: Predicted Molecular Geometry Parameters from DFT Calculations
| Parameter | Predicted Value |
| Geometry at Boron | Trigonal Planar |
| Cl-B-Cl Bond Angle | ~120° |
| Cl-B-C Bond Angle | ~120° |
| B-C≡C Bond Angle | ~180° |
Theoretical Modeling of Reaction Mechanisms and Activation Barriers
This compound is a reactive intermediate in various organic transformations. Theoretical modeling using computational methods can be employed to investigate the mechanisms of these reactions and to calculate the associated activation barriers. For instance, the participation of alkynylboranes in cycloaddition reactions and hydroboration reactions can be studied. nih.govresearchgate.net
By mapping the potential energy surface of a reaction, transition states can be located, and their structures and energies can be determined. This information is crucial for understanding the feasibility of a reaction pathway and for predicting the reaction kinetics. For example, the mechanism of the reaction of this compound with a diene could be elucidated, determining whether it proceeds through a concerted or stepwise pathway.
Prediction of Reactivity and Selectivity via Computational Methods
Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions. nih.govrsc.org For this compound, computational models can be used to predict its behavior in various reactions. For example, in reactions with unsymmetrical reagents, the regioselectivity and stereoselectivity can be predicted by comparing the activation energies of the different possible reaction pathways.
Factors influencing reactivity, such as the electrophilicity of the boron center and the nucleophilicity of the alkynyl carbon, can be quantified using various computational descriptors derived from the electronic structure. These predictions can guide the design of new synthetic methodologies and the optimization of reaction conditions.
Future Perspectives and Emerging Research Avenues
Development of Novel Catalytic Systems for Dichloro(hex-1-YN-1-YL)borane Transformations
There is no specific information available in the reviewed literature regarding the development of novel catalytic systems for transformations involving this compound. Research on related dichloro(alkynyl)boranes indicates their potential as precursors in various catalytic cycles, but direct evidence for the catalytic activity or participation of the hex-1-yn-1-yl variant is not documented.
Exploration of New Synthetic Applications and Methodologies
While the broader class of alkynylboranes is utilized in a range of synthetic methodologies, including cross-coupling reactions and the formation of complex organic molecules, specific applications of this compound are not reported. The general reactivity of the dichloro(alkynyl)borane functional group suggests it could serve as a versatile intermediate, but without experimental data, any proposed synthetic utility remains speculative.
Integration into Flow Chemistry and Automated Synthesis Platforms
The integration of organoboron compounds into flow chemistry and automated synthesis is an active area of research, offering advantages in terms of reaction control and efficiency. However, no studies have been found that specifically describe the use of this compound within these platforms. The development of such processes would be a novel area of investigation.
Design of Dichloro(alkynyl)borane-Based Materials for Advanced Applications
The design of advanced materials from organoboron precursors is a field of growing interest. Dichloro(alkynyl)boranes, in principle, could be utilized as monomers or building blocks for functional polymers or other materials. Nevertheless, there is no literature available that details the design or synthesis of materials specifically derived from this compound.
Q & A
Q. What are the established methods for synthesizing Dichloro(hex-1-yn-1-yl)borane, and what analytical techniques are critical for confirming its purity and structure?
Methodological Answer: this compound is typically synthesized via hydroboration of hex-1-yne with boron halides or chlorinating agents. A common approach involves reacting hex-1-yne with dichloro(diisopropylamino)borane under catalytic conditions (e.g., Cp₂TiCl₂), yielding the target compound with regioselectivity . Alternatively, chlorination of α-phosphoryl sulfides with sulfuryl chloride (SO₂Cl₂) has been adapted for analogous organoboranes, though this method may produce mixtures of mono- and dichlorinated byproducts, necessitating careful optimization .
Critical Analytical Techniques:
- ³¹P-NMR Spectroscopy : Essential for detecting phosphorous-containing intermediates and byproducts during synthesis .
- ¹¹B-NMR and IR Spectroscopy : Confirm boron hybridization and bonding environments. For example, B-Cl stretching vibrations appear at ~500–600 cm⁻¹ in IR .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.
Q. How does the electronic structure of this compound influence its reactivity in organoboron chemistry?
Methodological Answer: The electron-deficient boron center in this compound facilitates Lewis acid-base interactions, making it reactive toward nucleophiles (e.g., alkenes, alkynes). The hex-1-yn-1-yl group introduces steric and electronic effects: the sp-hybridized carbon stabilizes the boron center via conjugation, while the chlorine atoms enhance electrophilicity .
Key Reactivity Studies:
- Hydroboration : The compound reacts regioselectively with alkenes to form anti-Markovnikov adducts, a trait exploited in asymmetric catalysis .
- Protodeborylation : Pyridone-mediated protodeborylation regenerates catalytic borane species, enabling iterative reaction cycles .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions in reported reaction yields or byproduct formation during synthesis?
Methodological Answer: Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature) or catalyst loading. To address this:
- Parameter Screening : Systematically vary reaction parameters (e.g., 35–80°C for hydroboration) and monitor outcomes via in-situ ¹¹B-NMR .
- Byproduct Characterization : Use ³¹P-NMR to identify phosphoryl sulfide byproducts in sulfuryl chloride routes .
- Computational Modeling : DFT calculations predict thermodynamic favorability of pathways, helping optimize conditions to suppress byproducts .
Case Study : In sulfuryl chloride syntheses, increasing the molar ratio of SO₂Cl₂ from 1:1 to 2:1 shifted product ratios from 4:1 (mono-/dichloro) to 1:3, favoring dichloro species .
Q. How can computational chemistry methods be applied to predict the catalytic behavior of this compound in hydroboration reactions?
Methodological Answer: Computational studies (e.g., DFT, CBS-QB3) elucidate reaction mechanisms and transition states. For example:
- Transition-State Analysis : Calculations on allylborane intermediates reveal steric effects dictating regioselectivity in hydroboration .
- Thermochemical Profiling : W1X-1 and CBS-QB3 methods validate enthalpy of formation (ΔHf) for borane intermediates, aligning with experimental data (±10 kJ/mol) .
Q. What are the challenges in characterizing boron-ligand interactions in this compound complexes?
Methodological Answer: Boron’s quadrupolar nucleus (spin 3/2) broadens NMR signals, complicating structural analysis. Mitigation strategies include:
- Low-Temperature NMR : Reduces signal broadening; e.g., ¹¹B-NMR at −40°C resolves B-Cl and B-C couplings .
- X-ray Crystallography : Determines bond lengths and angles (e.g., B-Cl: ~1.80 Å; B-C: ~1.55 Å) .
- Solid-State MAS NMR : Enhances resolution for boron coordination environments in crystalline phases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
